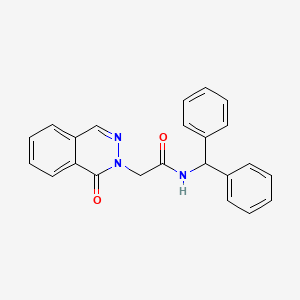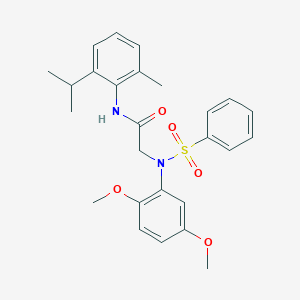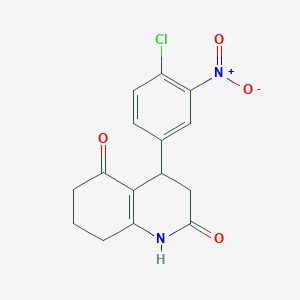![molecular formula C19H21Cl2NO2 B4648027 3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4648027.png)
3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide
説明
3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK) pathway. AMPK is a key regulator of cellular energy homeostasis and is involved in the regulation of various metabolic processes, including glucose and lipid metabolism. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.
作用機序
3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide activates AMPK by binding to a regulatory subunit of the enzyme, leading to conformational changes that increase its activity. This results in the activation of downstream signaling pathways involved in glucose and lipid metabolism. 3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide has also been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis.
Biochemical and Physiological Effects:
3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide has been shown to have several biochemical and physiological effects. It increases glucose uptake and insulin sensitivity in skeletal muscle, liver, and adipose tissue. It also decreases hepatic glucose production and increases fatty acid oxidation in the liver. 3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide has been shown to increase energy expenditure and decrease body weight in animal models of obesity.
実験室実験の利点と制限
3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide has several advantages for use in laboratory experiments. It is a potent and selective activator of AMPK, making it a useful tool for studying the role of AMPK in cellular metabolism. 3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide is also stable and can be easily synthesized, making it readily available for use in experiments. However, 3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies should be performed to ensure that the effects observed are specific to AMPK activation.
将来の方向性
There are several future directions for research on 3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide. One area of interest is the potential for 3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide to be used as a therapeutic agent for the treatment of metabolic disorders such as type 2 diabetes and obesity. Further studies are needed to determine the optimal dose and route of administration for these applications. Another area of interest is the potential for 3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide to be used in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to better understand the mechanisms underlying the effects of 3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide on cellular metabolism.
科学的研究の応用
3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, liver, and adipose tissue. 3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide has also been shown to decrease hepatic glucose production and increase fatty acid oxidation in the liver. These effects make 3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.
特性
IUPAC Name |
3,4-dichloro-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO2/c1-12(2)15-6-4-13(3)10-18(15)24-9-8-22-19(23)14-5-7-16(20)17(21)11-14/h4-7,10-12H,8-9H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMXDJACIMQDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-difluorophenyl)-4-methoxy-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4647947.png)
![3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4647949.png)

![2-ethylbutyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4647956.png)
![2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4647962.png)
![4-[(4-isobutylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4647968.png)
![7-(2-furylmethyl)-5,6-dimethyl-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4647977.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4647988.png)
![2-chloro-3-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4647992.png)
![N-(3-methoxyphenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4648000.png)
![1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine](/img/structure/B4648019.png)
![N-(5-bromo-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4648026.png)

